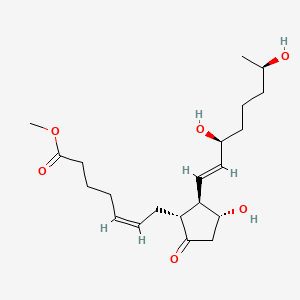
Eganoprost
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EGANOPROST is a synthetic prostaglandin analog, which belongs to a class of compounds known for their diverse physiological effects. Prostaglandins are lipid compounds that perform hormone-like functions in the body, influencing processes such as inflammation, blood flow, and the formation of blood clots. This compound is specifically designed to mimic the effects of natural prostaglandins, making it valuable in various medical and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EGANOPROST typically involves the following steps:
Starting Material: The synthesis begins with a fatty acid derivative, often arachidonic acid.
Cyclization: The fatty acid undergoes cyclization to form a cyclopentane ring, a characteristic feature of prostaglandins.
Functional Group Modification: Various functional groups are introduced to the cyclopentane ring to achieve the desired biological activity. This includes hydroxylation, esterification, and oxidation reactions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and efficacy.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as described above but optimized for efficiency and yield. This includes:
Batch Reactors: Large batch reactors are used to carry out the chemical reactions under controlled conditions.
Continuous Flow Reactors: For higher efficiency, continuous flow reactors may be employed, allowing for continuous production and better control over reaction parameters.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: EGANOPROST undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with varying biological activities.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its biological effects.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon are used to facilitate hydrogenation reactions.
Major Products Formed:
Hydroxylated Derivatives: These derivatives often exhibit enhanced biological activity.
Esterified Compounds: Esterification can improve the compound’s stability and bioavailability.
Scientific Research Applications
EGANOPROST has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study prostaglandin analogs and their chemical properties.
Biology: Investigated for its role in cellular signaling pathways and its effects on various biological processes.
Medicine: Explored for its potential therapeutic applications, including the treatment of glaucoma, induction of labor, and management of gastric ulcers.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
EGANOPROST exerts its effects by binding to specific prostaglandin receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The primary molecular targets include:
Prostaglandin Receptors: this compound selectively binds to prostaglandin receptors, activating them and initiating downstream signaling.
Pathways Involved: Key pathways include the cyclic adenosine monophosphate (cAMP) pathway and the phosphatidylinositol (PI) signaling pathway, which regulate processes such as inflammation, smooth muscle contraction, and blood flow.
Comparison with Similar Compounds
EGANOPROST is compared with other prostaglandin analogs, highlighting its unique features:
Latanoprost: Similar to this compound, latanoprost is used to treat glaucoma by reducing intraocular pressure. .
Misoprostol: Another prostaglandin analog, misoprostol, is used for gastric ulcer prevention and labor induction.
Bimatoprost: Used for glaucoma and eyelash growth, bimatoprost shares similarities with this compound but differs in its specific receptor interactions and side effect profile.
Properties
CAS No. |
63266-93-3 |
|---|---|
Molecular Formula |
C21H34O6 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C21H34O6/c1-15(22)8-7-9-16(23)12-13-18-17(19(24)14-20(18)25)10-5-3-4-6-11-21(26)27-2/h3,5,12-13,15-18,20,22-23,25H,4,6-11,14H2,1-2H3/b5-3-,13-12+/t15-,16+,17-,18-,20-/m1/s1 |
InChI Key |
BDWABOZEWSSNDO-LRTQPEPLSA-N |
Isomeric SMILES |
C[C@H](CCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O)O)O |
Canonical SMILES |
CC(CCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-18,30,39-tris(1-hydroxyethyl)-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-21-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-(octa-2,4-dienoylamino)butanediamide](/img/structure/B10859887.png)
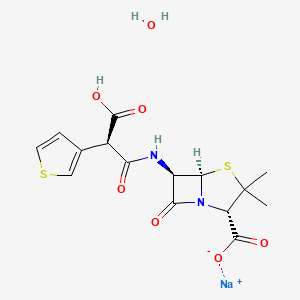


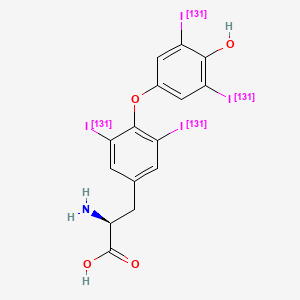
![(1R,2S,6R,14R,15R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859919.png)
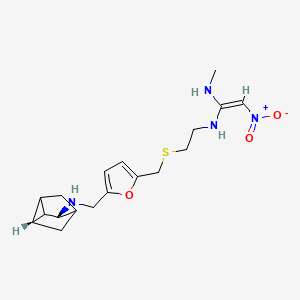
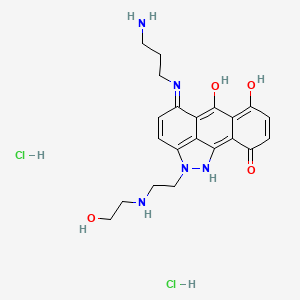
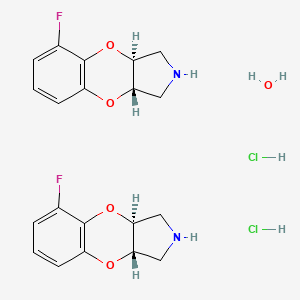
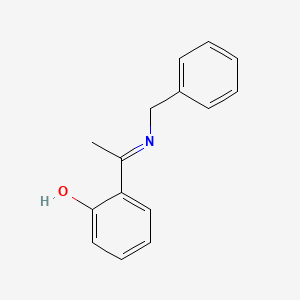
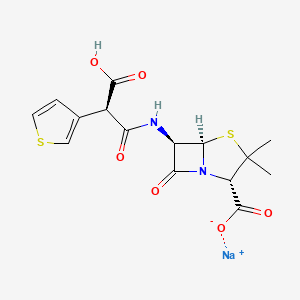
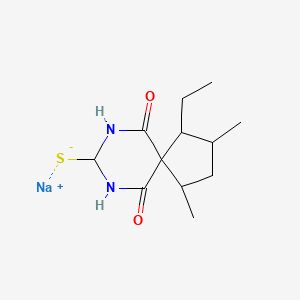
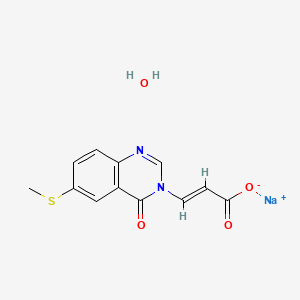
![(2S)-N-[(3S,6R,15S,21S,27S,36S,42R,48S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2Z,4E)-8-methylnona-2,4-dienoyl]amino]butanediamide](/img/structure/B10859958.png)
